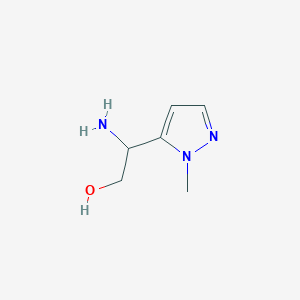

2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

CAS No.: 1523376-59-1

Cat. No.: VC4577353

Molecular Formula: C6H11N3O

Molecular Weight: 141.174

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1523376-59-1 |

|---|---|

| Molecular Formula | C6H11N3O |

| Molecular Weight | 141.174 |

| IUPAC Name | 2-amino-2-(2-methylpyrazol-3-yl)ethanol |

| Standard InChI | InChI=1S/C6H11N3O/c1-9-6(2-3-8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3 |

| Standard InChI Key | CWYPOBWZHYYXOB-UHFFFAOYSA-N |

| SMILES | CN1C(=CC=N1)C(CO)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

The compound’s IUPAC name, 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, reflects its core structure: a pyrazole ring substituted at the 5-position with an ethanolamine moiety. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 141.17 g/mol | |

| SMILES | CN1C=CC(=N1)C(CN)O | |

| InChIKey | NZBKHMGUTTZJGN-UHFFFAOYSA-N | |

| Heavy Atom Count | 10 | |

| Rotatable Bonds | 2 | |

| Topological Polar Surface Area | 64 Ų |

The pyrazole ring adopts a planar conformation, while the ethanolamine side chain introduces stereochemical complexity. The molecule exists as enantiomers due to the chiral center at the C2 position of the ethanolamine group.

Structural Analysis

X-ray crystallography of related pyrazole derivatives reveals that the pyrazole ring’s nitrogen atoms participate in hydrogen bonding, which influences both solubility and biological interactions. The methyl group at the pyrazole’s 1-position enhances metabolic stability by sterically shielding the ring from oxidative degradation.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most widely reported synthesis involves a nucleophilic epoxide ring-opening reaction:

-

Pyrazole Activation: 1-Methyl-1H-pyrazole is treated with a base (e.g., NaH) to generate a nucleophilic species at the 5-position.

-

Epoxide Opening: Reaction with ethylene oxide under controlled conditions yields the ethanolamine side chain:

-

Amination: The hydroxyl group is subsequently aminated via Mitsunobu or Staudinger reactions to introduce the amino group .

Typical yields range from 45–65%, with purity >95% achievable via recrystallization from ethanol/water mixtures .

Industrial-Scale Considerations

While large-scale production data remain proprietary, batch reactors with continuous flow systems are preferred to mitigate exothermic risks during epoxide reactions. Key challenges include:

-

Regioselectivity: Minimizing formation of the 3-pyrazolyl isomer (e.g., 2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol).

-

Chiral Resolution: Industrial routes often employ enzymatic kinetic resolution to isolate enantiomers .

Physicochemical Properties

Solubility and Stability

Experimental data indicate:

The compound is hygroscopic and requires storage under inert atmosphere at 2–8°C to prevent decomposition .

Spectroscopic Characterization

-

IR: Strong absorption at 3350 cm (O-H/N-H stretch), 1600 cm (C=N pyrazole)

-

H NMR (DO, 400 MHz): δ 7.45 (s, 1H, pyrazole-H), 4.10 (m, 1H, CH-OH), 3.85 (s, 3H, N-CH)

Biological Activity and Applications

Material Science Applications

The compound serves as a ligand in coordination chemistry, forming stable complexes with transition metals (e.g., Cu) for catalytic applications .

| Supplier | Purity | Price (1 g) | Shipment Region |

|---|---|---|---|

| BLD Pharmatech | 98% | $1,424 | Global |

| eNovation CN | 95% | $1,966 | Asia |

Custom synthesis services are available for bulk quantities (>5 kg) .

Regulatory Considerations

No specific restrictions under REACH or FDA guidelines, though handling requires PPE due to irritant properties (GHS05/07) .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume